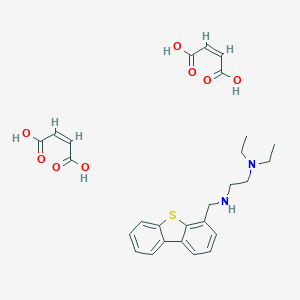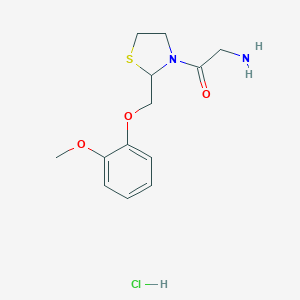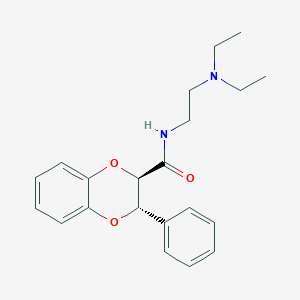
1,4-Benzodioxan-2-carboxamide, N-(2-(diethylamino)ethyl)-3-phenyl-, (E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Benzodioxan-2-carboxamide, N-(2-(diethylamino)ethyl)-3-phenyl-, (E)-, commonly known as EMD-386088, is a selective serotonin 5-HT6 receptor antagonist. It has been studied for its potential use in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia.
Mécanisme D'action
EMD-386088 is a selective antagonist of the serotonin 5-HT6 receptor. It is believed to improve cognitive function by increasing the release of acetylcholine in the brain. EMD-386088 has also been shown to have anti-inflammatory and anti-oxidant effects.
Biochemical and Physiological Effects:
EMD-386088 has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been shown to have anti-inflammatory and anti-oxidant effects. EMD-386088 has been studied for its potential use in the treatment of obesity and diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
EMD-386088 has several advantages for lab experiments. It has a high affinity for the 5-HT6 receptor, making it a useful tool for studying the role of this receptor in cognitive function. EMD-386088 has also been shown to have good bioavailability and a favorable pharmacokinetic profile. However, EMD-386088 has some limitations for lab experiments. It has a relatively short half-life, which may limit its usefulness in long-term studies. EMD-386088 is also relatively expensive, which may limit its availability for some research groups.
Orientations Futures
There are several future directions for research on EMD-386088. One area of interest is the potential use of EMD-386088 in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. Further studies are needed to determine the optimal dosing and administration of EMD-386088 for these conditions. Another area of interest is the potential use of EMD-386088 in the treatment of obesity and diabetes. Further studies are needed to determine the mechanisms underlying the effects of EMD-386088 on metabolism and glucose homeostasis. Additionally, further studies are needed to determine the safety and efficacy of EMD-386088 in humans.
Méthodes De Synthèse
EMD-386088 can be synthesized using a multi-step process involving the reaction of 1,4-benzodioxane with various reagents to form the desired product. The synthesis method has been described in detail in several research articles.
Applications De Recherche Scientifique
EMD-386088 has been extensively studied for its potential use in the treatment of cognitive disorders. It has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. EMD-386088 has also been studied for its potential use in the treatment of obesity and diabetes.
Propriétés
Numéro CAS |
100447-54-9 |
|---|---|
Nom du produit |
1,4-Benzodioxan-2-carboxamide, N-(2-(diethylamino)ethyl)-3-phenyl-, (E)- |
Formule moléculaire |
C21H26N2O3 |
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
(2S,3R)-N-[2-(diethylamino)ethyl]-2-phenyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
InChI |
InChI=1S/C21H26N2O3/c1-3-23(4-2)15-14-22-21(24)20-19(16-10-6-5-7-11-16)25-17-12-8-9-13-18(17)26-20/h5-13,19-20H,3-4,14-15H2,1-2H3,(H,22,24)/t19-,20+/m0/s1 |
Clé InChI |
BQKAIPBBWHMZKR-VQTJNVASSA-N |
SMILES isomérique |
CCN(CC)CCNC(=O)[C@H]1[C@@H](OC2=CC=CC=C2O1)C3=CC=CC=C3 |
SMILES |
CCN(CC)CCNC(=O)C1C(OC2=CC=CC=C2O1)C3=CC=CC=C3 |
SMILES canonique |
CCN(CC)CCNC(=O)C1C(OC2=CC=CC=C2O1)C3=CC=CC=C3 |
Autres numéros CAS |
100447-54-9 |
Synonymes |
1,4-BENZODIOXAN-2-CARBOXAMIDE, N-(2-(DIETHYLAMINO)ETHYL)-3-PHENYL-, (E )- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(8'R,9'S,13'S,14'S)-13'-Ethyl-3'-methoxyspiro[1,3-dioxolane-2,17'-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]](/img/structure/B11228.png)
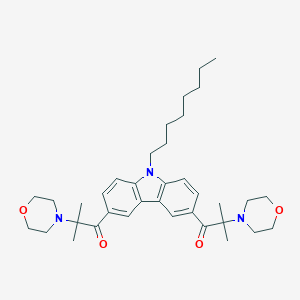
![4,5-Diethyl[1,1'-biphenyl]-3-ol](/img/structure/B11231.png)
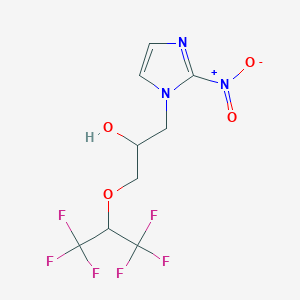
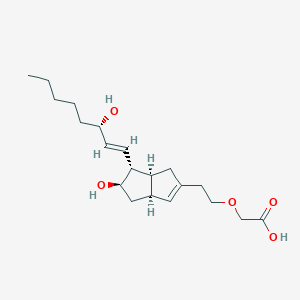
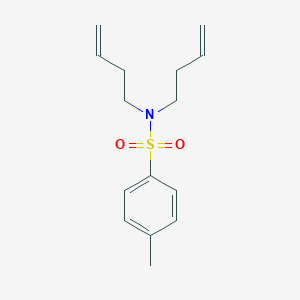
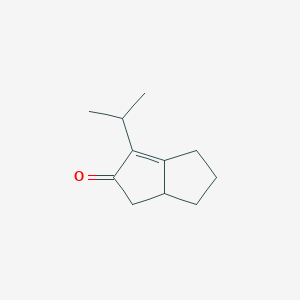

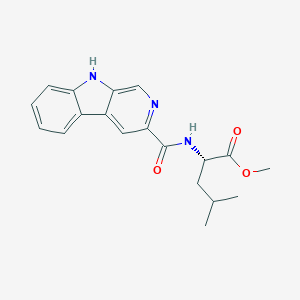
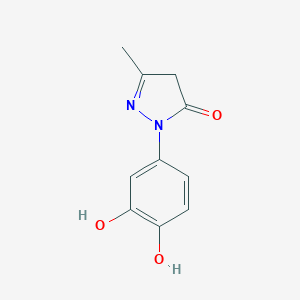
![[1,1'-Binaphthalene]-2,2'-dithiol](/img/structure/B11251.png)
